molecular formula C8H15NO B3189599 Cyclohexanone, O-ethyloxime CAS No. 3376-38-3

Cyclohexanone, O-ethyloxime

Cat. No.: B3189599
CAS No.: 3376-38-3
M. Wt: 141.21 g/mol
InChI Key: PBVMGBAZXXCHTA-UHFFFAOYSA-N
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Description

Cyclohexanone, O-ethyloxime is an organic compound with the molecular formula C8H15NO. It is a derivative of cyclohexanone, where the oxime group is substituted with an ethyl group. This compound is known for its applications in various chemical processes and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanone, O-ethyloxime can be synthesized through the reaction of cyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an oil bath at elevated temperatures (around 130°C) to yield the oxime .

Industrial Production Methods: In industrial settings, cyclohexanone oxime is often produced via the ammoximation process, which involves the reaction of cyclohexanone with ammonia and hydrogen peroxide in the presence of a titanium silicate catalyst (TS-1). This method is favored due to its efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanone, O-ethyloxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it back to cyclohexanone.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various acids or bases can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Cyclohexanone, O-ethyloxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanone, O-ethyloxime involves its conversion to various intermediates through chemical reactions. For instance, in the Beckmann rearrangement, the oxime group undergoes a rearrangement to form an amide. This process involves the protonation of the oxime, followed by the migration of an alkyl group and the formation of a carbocation intermediate, which is then attacked by a nucleophile to form the final product .

Comparison with Similar Compounds

    Cyclohexanone: A ketone with similar reactivity but lacks the oxime group.

    Cyclohexanol: An alcohol that can be oxidized to cyclohexanone.

    Cyclohexane: A saturated hydrocarbon with different chemical properties.

Uniqueness: Cyclohexanone, O-ethyloxime is unique due to its oxime group, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of caprolactam and other industrial chemicals .

Properties

IUPAC Name

N-ethoxycyclohexanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-10-9-8-6-4-3-5-7-8/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVMGBAZXXCHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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